![molecular formula C19H19N3O4 B7700179 3,4-dimethoxy-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide](/img/structure/B7700179.png)
3,4-dimethoxy-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide
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Overview
Description
3,4-dimethoxy-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide: is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 3,4-dimethoxy group and a 1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethoxy-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide typically involves multiple steps:
Formation of the 1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl intermediate: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Attachment of the benzamide core: The intermediate is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the benzamide core, potentially leading to the formation of amines or other reduced products.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced products.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: The compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology and Medicine:
Pharmacological Studies: Due to its structural similarity to other bioactive molecules, it can be investigated for potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry:
Material Science: The compound’s unique structure may lend itself to applications in material science, such as the development of new polymers or coatings.
Mechanism of Action
The exact mechanism of action for 3,4-dimethoxy-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide is not well-documented. based on its structure, it may interact with various molecular targets, including enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or π-π stacking. These interactions could modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
3,4-dimethoxyphenethylamine: Shares the 3,4-dimethoxy substitution pattern but lacks the oxadiazole and benzamide functionalities.
N-(3,4-dimethoxyphenyl)acetamide: Similar benzamide core but with different substituents.
1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanone: Contains the oxadiazole ring but lacks the benzamide structure.
Uniqueness:
Structural Complexity: The combination of the benzamide core with the oxadiazole ring and the 3,4-dimethoxy substitution makes this compound unique.
Potential Bioactivity: The presence of multiple functional groups may confer diverse biological activities, making it a valuable compound for further research.
Properties
IUPAC Name |
3,4-dimethoxy-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-12(19-21-17(22-26-19)13-7-5-4-6-8-13)20-18(23)14-9-10-15(24-2)16(11-14)25-3/h4-12H,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKSNZHSAFHOFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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